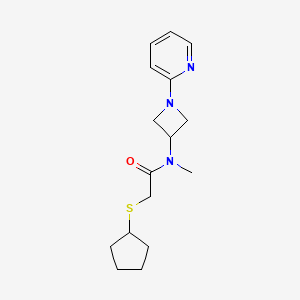
2-Cyclopentylsulfanyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentylsulfanyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to possess various biochemical and physiological effects that make it a promising candidate for the development of novel drugs.
Mechanism of Action
The mechanism of action of 2-Cyclopentylsulfanyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide is not fully understood. However, it is believed that this compound exerts its biological effects by modulating the activity of certain enzymes and receptors in the body. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, it has been shown to bind to certain receptors in the brain, leading to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
2-Cyclopentylsulfanyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide has been shown to possess various biochemical and physiological effects. For example, it has been reported to exhibit potent anti-inflammatory and analgesic effects in animal models. Moreover, it has been shown to possess anticonvulsant activity, making it a potential candidate for the treatment of epilepsy. Additionally, this compound has been reported to exhibit potent activity against certain types of cancer cells, suggesting its potential as a novel anticancer drug.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Cyclopentylsulfanyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide is its potent biological activity. This compound has been shown to exhibit potent anti-inflammatory, analgesic, and anticonvulsant effects in animal models, making it a promising candidate for the development of novel drugs. However, one of the limitations of this compound is its challenging synthesis method, which requires expertise in organic chemistry.
Future Directions
There are several future directions for the research on 2-Cyclopentylsulfanyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide. One of the areas of interest is the development of novel drugs based on this compound. Given its potent biological activity, it is possible that this compound could serve as a lead compound for the development of novel drugs for the treatment of various diseases, including inflammation, pain, epilepsy, and cancer. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify its molecular targets. This could provide valuable insights into the development of more effective drugs based on this compound.
Synthesis Methods
The synthesis of 2-Cyclopentylsulfanyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide involves a multi-step process that requires the use of various reagents and solvents. The detailed synthesis method is beyond the scope of this paper, but it is worth mentioning that the synthesis of this compound is challenging and requires expertise in organic chemistry.
Scientific Research Applications
2-Cyclopentylsulfanyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. Moreover, it has been reported to exhibit potent activity against certain types of cancer cells, making it a promising candidate for the development of novel anticancer drugs.
properties
IUPAC Name |
2-cyclopentylsulfanyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-18(16(20)12-21-14-6-2-3-7-14)13-10-19(11-13)15-8-4-5-9-17-15/h4-5,8-9,13-14H,2-3,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGVPYSLAIVFGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)CSC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,4R)-4-[(Dimethylamino)methyl]oxolan-3-ol](/img/structure/B2572833.png)

![2-amino-N-(2,5-dichlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2572836.png)
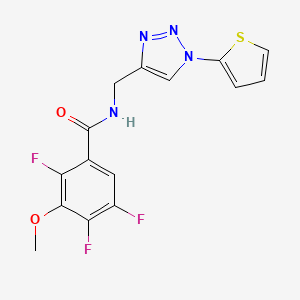
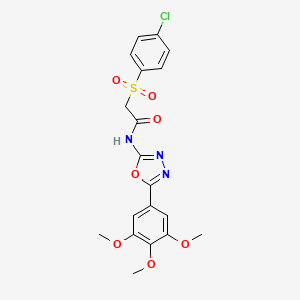
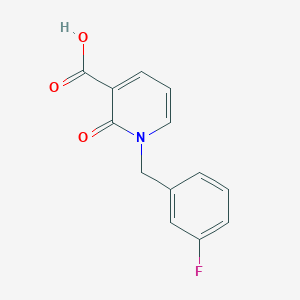
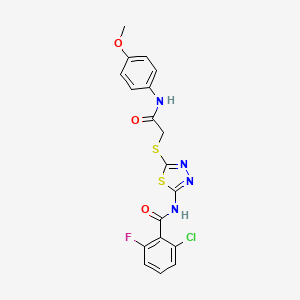
![5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2572842.png)
![3-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2572847.png)
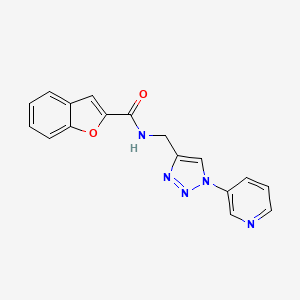
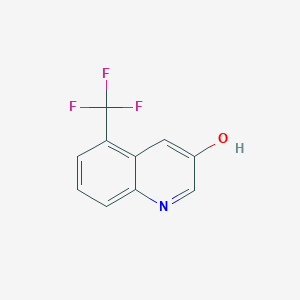


![2,6-dimethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2572855.png)